3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. It is classified under pyrazolo-pyridine derivatives, which are known for their diverse biological activities. The compound is identified by the CAS number 921833-98-9 and has a molecular formula of with a molecular weight of 440.4 g/mol .
The synthesis of 3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step synthetic routes that may include cyclization reactions and functional group modifications. Specific methodologies can include:
Technical details regarding the specific conditions (temperature, solvents, catalysts) and yields are generally proprietary or found in specialized literature.
The molecular structure of 3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be represented using various structural formulas:
CCCn1cc(C(=O)Nc2cccc(C(F)(F)F)c2)c2nn(-c3ccccc3)c(=O)c-2c1This notation reflects the arrangement of atoms and bonds within the molecule, indicating the presence of functional groups such as carbonyls and aromatic rings.
The compound may participate in various chemical reactions typical for amides and heterocycles:
These reactions are crucial for modifying the compound to enhance its biological activity or to investigate its mechanism of action.
The mechanism of action for compounds like 3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Quantitative data on binding affinities or inhibitory constants would typically be derived from pharmacological studies.
The physical properties of 3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide are essential for understanding its behavior in various environments:
Unfortunately, specific data on these properties is not readily available in the current literature.
The compound has several potential applications in scientific research and medicinal chemistry:
Research into this compound could lead to significant advancements in therapeutic strategies against various diseases due to its complex structure and potential biological activities .
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 160472-93-5
CAS No.: 1185071-64-0
CAS No.: 3773-25-9
CAS No.: